Compound Description: This series of compounds, particularly 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c), were investigated for their antiproliferative activity against the MCF7 breast cancer cell line. []
Relevance: These compounds share the core structure of a substituted pyrazole ring linked to a pyridine ring with N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide. While the specific substituents and linker groups differ, the presence of these core structures highlights a potential area of structural similarity. []
Compound Description: OSU-03012 is a phosphoinositide-dependent kinase-1 (PDK-1) inhibitor derived from celecoxib. It has been studied for its effects on epidermal growth factor receptor (EGFR) expression and its potential as an anticancer agent. [, ]
Relevance: This compound, like N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide, features a pyrazole ring substituted at the 1-position with an aromatic ring system. This structural similarity suggests a potential relationship in their binding properties or biological activities. [, ]
Compound Description: SAR216471 is a potent and reversible P2Y12 receptor antagonist. It exhibits strong antiplatelet and antithrombotic activities in vitro and in vivo. []
Relevance: Both SAR216471 and N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide contain a pyrazole ring as a core structural component. The presence of this common heterocycle, often associated with diverse biological activities, suggests a potential link in their pharmacological profiles, even though their overall structures and target receptors differ. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor that demonstrates an improved cutaneous safety profile compared to earlier Akt inhibitors. []
Relevance: Both Hu7691 and the target compound, N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide, share the common structural feature of a pyrazole ring directly attached to a benzamide moiety. This structural similarity could imply shared pharmacophoric elements and potential for overlapping biological activities, despite differences in their overall structures and target specificities. []
Compound Description: Compound 16d is an analog of the selective HSP90 inhibitor TAS-116 (16e) [, ]. AMG 337 is a potent and selective inhibitor of MET kinase. []
Relevance: Both compounds, along with N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide, feature a 1-methyl-1H-pyrazol-4-yl substituent. This shared structural motif may contribute to common features in their binding interactions or biological activities, although their overall structures and targets differ significantly. [, , ]
Compound Description: BMS-820132 is a partial glucokinase activator considered a potential therapeutic agent for type 2 diabetes. []
Relevance: BMS-820132 and the target compound both feature a benzamide group linked to a pyrazole ring. This shared structural feature suggests a potential relationship in their binding properties or biological activities, even though their overall structures and specific targets differ. []
Compound Description: GDC-0032 is a β-sparing phosphoinositide 3-kinase (PI3K) inhibitor designed to have improved pharmacokinetic properties, particularly unbound drug exposure. It is being investigated as a potential treatment for human malignancies. []
Relevance: Similar to N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide, GDC-0032 features a pyrazole ring as a central structural component. This shared heterocycle, often associated with a broad spectrum of biological activities, may suggest a potential connection in their pharmacological profiles despite significant differences in their overall structure and specific targets. []
Compound Description: BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase (IGF-1R). It has demonstrated in vivo antitumor activity and improved ADME properties compared to its predecessors. []
Relevance: BMS-695735 and N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide both share the presence of a pyrazole ring within their structure. While the substitution patterns and overall architectures differ, the shared pyrazole ring suggests potential for similar binding interactions or biological activities. []
Compound Description: This compound is a novel μ-pyrazolato-μ-hydroxo-dibridged copper(II) complex studied for its magnetic properties. []
Relevance: This compound, like N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide, contains a pyrazole ring. This structural similarity, while in the context of a metal complex, highlights the versatile nature of pyrazole-containing compounds. []
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was synthesized as potential tubulin polymerization inhibitors. Compound 7d, specifically, exhibited potent antiproliferative activities against several cancer cell lines. []
Relevance: This group of compounds, like N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide, prominently features a substituted pyrazole ring. While the overall structures and specific targets might differ, the presence of this shared heterocycle hints at potential similarities in their binding affinities or biological activities. []
Compound Description: This series of compounds, particularly 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine and 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, show potent antiviral activity by inhibiting cellular dihydroorotate dehydrogenase (DHODH). [, ]
Relevance: These compounds share a structural resemblance with N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide in the form of a substituted pyrazole ring connected to an aromatic system. Although the specific substituents and connecting groups differ, this commonality highlights a potential area of structural similarity, which might translate to shared or related biological activities. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.